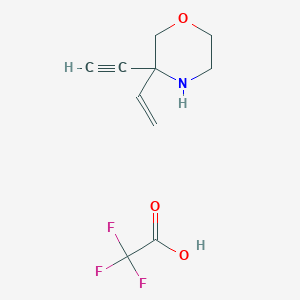

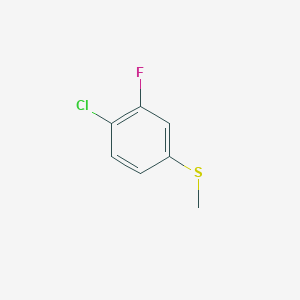

![molecular formula C13H14ClN3OS B2362713 1-(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone CAS No. 266679-03-2](/img/structure/B2362713.png)

1-(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“1-(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone” is a structurally modified 3-(piperazin-1-yl)-1,2-benzothiazole derivative . It is a part of the benzothiazol-2-yl (piperazin-1-yl)methanones scaffold, which has been identified as a new anti-mycobacterial chemotype .

Synthesis Analysis

The synthesis of similar compounds involves a multi-step procedure. The structures of these compounds were characterized by IR, 1H NMR, 13C NMR, and mass spectral techniques . The synthesis was carried out under optimized copper catalyst copper (II) sulfate pentahydrate/sodium ascorbate, t-BuOH/water (1:1, v/v) to afford the regioselective 1,4-disubstituted 1,2,3-triazole isomer .

Molecular Structure Analysis

The structure of similar compounds was analyzed based on IR, 1H, 13C NMR, and mass spectral data . The B3LYP level of theory was used to calculate the energy of HOMO, LUMO, and the E gap value, which were used to study the chemical stability, molecular polarizability, and chemical softness or hardness of compound 5e .

Chemical Reactions Analysis

The reactions were greatly accelerated using microwave irradiation . The colorimetric assays established weak COX-1 inhibitory activity (IC 50 = 7.41–11.34 μM) of compounds 8 (a–e) and 9 (a–e) compared to the selective COX-1 inhibitor (indomethacin, IC 50 = 0.04 μM) and the non-selective COX inhibitor (diclofenac, IC 50 = 5.12 μM) .

Physical and Chemical Properties Analysis

The crystal structure of similar compounds demonstrated a conventional chair conformation for the piperazine ring .

Wissenschaftliche Forschungsanwendungen

Electrochemical Applications

The compound has been explored for its electrochemical synthesis applications. Specifically, electrochemical oxidation of 1-(4-(4-hydroxyphenyl)piperazin-1-yl)ethanone in the presence of nucleophiles, including 2-mercaptobenzothiazole, has been studied, indicating that the electrochemically generated p-quinone imine participates in Michael addition reactions leading to disubstituted 1-(4-(4-hydroxyphenyl)piperazin-1-yl)ethanone derivatives. This process provides a pathway for the synthesis of arylthiobenzazoles, showcasing the chemical's role in facilitating electrochemical reactions (Amani & Nematollahi, 2012).

Antimicrobial and Anti-inflammatory Properties

The compound has been synthesized and tested for its anti-inflammatory and antimicrobial properties. A study synthesized various derivatives of 1-(4-substituted)-2-(-4-(piperazine-1-yl) bis-thiazole-5-yl) 2-Methyl-4-Nitro-1H-imidazole-1-yl) ethanon, demonstrating significant in-vitro anti-inflammatory activity, with some compounds showing maximum protection at certain concentrations. This suggests the compound's potential utility in anti-inflammatory applications (Ahmed, Molvi, & Khan, 2017).

Eco-friendly Synthesis

A study highlights the compound's role in eco-friendly synthesis processes. It reports an efficient microwave-assisted synthesis of 1-(4-(benzothiazol-2-yl)piperazin-1-yl)-2-(4-phenyl-1H-1,2,3-triazol-1-yl)ethanone, emphasizing the regioselective formation of 1,2,3-triazole isomer. This demonstrates the compound's utility in promoting eco-friendly and efficient synthesis methods (Said et al., 2020).

Anticancer Applications

The compound has been part of studies related to anticancer research. A series of azole-containing piperazine derivatives, including 1-(4-((4-chlorophenyl) (phenyl)methyl)piperazin-1-yl)-2-(1H-imidazol-1-yl)ethanone, demonstrated remarkable broad-spectrum antimicrobial efficacy, with some compounds exhibiting significant antibacterial and antifungal activities in vitro. Additionally, certain derivatives showed effective in vitro growth inhibition against specific cell lines, suggesting their potential as anticancer agents (Gan, Fang, & Zhou, 2010).

Wirkmechanismus

Target of Action

Compounds with similar structures, such as benzothiazole derivatives, have been shown to interact with cyclo-oxygenase (cox) enzymes . These enzymes, specifically COX-1 and COX-2, play crucial roles in the biosynthesis of prostaglandins, which are involved in inflammation and pain .

Mode of Action

This inhibition could potentially lead to anti-inflammatory and analgesic effects .

Biochemical Pathways

The compound likely affects the arachidonic acid pathway, which is responsible for the production of prostaglandins . In this pathway, arachidonic acid is metabolized to prostaglandins and leukotrienes via the cyclo-oxygenase and 5-lipoxygenase pathways, respectively . By inhibiting COX enzymes, the compound could potentially disrupt this pathway and reduce the production of prostaglandins, thereby alleviating inflammation and pain .

Pharmacokinetics

The compound’s drug likeness or “drugability” can be evaluated according to lipinski’s rule of five (ro5) . This rule is a guideline for the oral bioavailability of drugs and considers factors such as molecular weight, the number of hydrogen bond donors and acceptors, and lipophilicity .

Result of Action

Based on the potential inhibition of cox enzymes and the subsequent reduction in prostaglandin production, it can be inferred that the compound may have anti-inflammatory and analgesic effects .

Safety and Hazards

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

These effects are believed to be mediated chiefly through inhibition of the biosynthesis of prostaglandins , which are derived from arachidonic acid and play key roles in inflammation and pain .

Cellular Effects

Benzothiazole derivatives have been associated with significant anti-inflammatory and analgesic activities . These effects could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Prostaglandins are derived from arachidonic acid, which originates from cell membrane phospholipids through the action of phospholipase A2 .

Temporal Effects in Laboratory Settings

Similar compounds have been evaluated for their anti-inflammatory, analgesic, ulcerogenic, and lipid peroxidation activities by known experimental models .

Dosage Effects in Animal Models

Similar compounds have been evaluated for their anti-inflammatory and analgesic activities .

Transport and Distribution

Similar compounds have been evaluated for their anti-inflammatory and analgesic activities .

Subcellular Localization

Similar compounds have been evaluated for their anti-inflammatory and analgesic activities .

Eigenschaften

IUPAC Name |

1-[4-(6-chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14ClN3OS/c1-9(18)16-4-6-17(7-5-16)13-15-11-3-2-10(14)8-12(11)19-13/h2-3,8H,4-7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPOAUYITWSGNTD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCN(CC1)C2=NC3=C(S2)C=C(C=C3)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClN3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.79 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

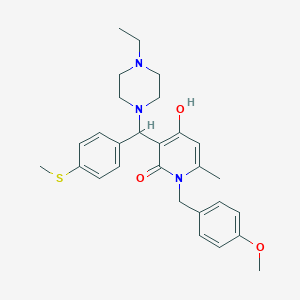

![2-{[bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B2362634.png)

![2-(4-Methylpiperazine-1-carbonyl)-7-oxabicyclo[2.2.1]heptane-3-carboxylic acid](/img/no-structure.png)

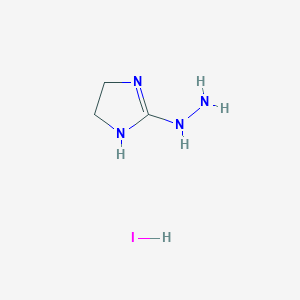

![3-phenyl-8-[4-(pyridin-2-yl)piperazine-1-carbonyl]-4H,5H-[1,2,3]triazolo[1,5-a]quinazolin-5-one](/img/structure/B2362639.png)

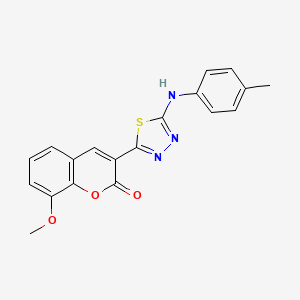

![(6-Methyl-imidazo[1,2-a]pyridin-2-yl)-acetic acid](/img/structure/B2362642.png)

![6-bromo-5-chloro-N-[(oxan-3-yl)methyl]pyridine-3-carboxamide](/img/structure/B2362643.png)

![3,5-dichloro-N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide](/img/structure/B2362645.png)

![2-({10-methyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraen-12-yl}sulfanyl)-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide](/img/structure/B2362649.png)

![N-(2-fluorophenyl)-5-methyl-1-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2362650.png)

![4-[(3-Nitro-2-pyridinyl)amino]butanoic acid](/img/structure/B2362651.png)